1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Procure the exact 3-pyridyl regioisomer (CAS 894018-32-7) to ensure experimental integrity. Unlike its 2-pyridyl analog (CAS 894018-25-8), this compound matches the patent-validated pharmacophore for FPRL1 agonism and p38α kinase selectivity. Substituting regioisomers risks confounding target engagement data. Ideal for inflammation resolution, angiogenesis inhibition, and permeability SAR studies. Exact CAS ensures reproducibility.

Molecular Formula C16H15FN4O2
Molecular Weight 314.32
CAS No. 894018-32-7
Cat. No. B2564334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
CAS894018-32-7
Molecular FormulaC16H15FN4O2
Molecular Weight314.32
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H15FN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23)
InChIKeyXYHNMYVLMZRJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-32-7): Procurement-Relevant Structural and Pharmacological Baseline


1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-32-7) belongs to the class of 1,3-disubstituted pyrrolidinyl ureas, a scaffold widely claimed as angiogenesis inhibitors [1] and FPRL1 (formyl peptide receptor like-1) agonists [2]. Molecular formula C₁₆H₁₅FN₄O₂; MW 314.32 g/mol; cLogP ~1.64–2.36 [3]. The compound is distinguished from its closest commercial regioisomer (pyridin-2-yl analog, CAS 894018-25-8) solely by the nitrogen position on the pyridine ring, a structural alteration that can critically affect hydrogen-bonding geometry and target-binding profiles. No direct in-house head-to-head biological data for CAS 894018-32-7 versus its regioisomer has been identified in publicly available, non-vendor primary literature as of 2026.

Why 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea Cannot Be Interchanged with Its Closest Regioisomer in Biological Assays


The closest commercially cataloged analog, 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea (CAS 894018-25-8), shares identical molecular formula, molecular weight, and core scaffold with CAS 894018-32-7 [1]. The sole structural difference—the placement of the pyridine nitrogen at the 3-position versus the 2-position—alters the vector and electronic character of the urea hydrogen-bond donor/acceptor system. In related pyridine-urea medicinal chemistry series, such regioisomeric shifts have been shown to invert selectivity between kinase targets (e.g., p38α vs. JNK2) [2]. Consequently, substituting CAS 894018-32-7 with its 2-pyridyl regioisomer without confirmatory biochemical profiling risks interpreting target engagement, potency, and selectivity data that are not representative of the 3-pyridyl compound. The absence of publicly disclosed direct comparative biological data for these two specific regioisomers underscores the need for procurement of the exact CAS number to ensure reproducible experimental results [1].

Quantitative Evidence Guide: Differentiation Dimensions for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-32-7)


Regioisomeric Structural Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Urea Orientation

CAS 894018-32-7 bears the urea N-aryl substituent at the pyridine 3-position, whereas the closest cataloged analog (CAS 894018-25-8) bears it at the 2-position. In this scaffold class, pyridine nitrogen placement alters the distance and angle between the urea NH donor and the pyridine N acceptor, directly impacting the compound's capacity to form bidentate hydrogen bonds within kinase hinge regions [1]. While no direct biochemical comparison between these two specific regioisomers has been published, patent-disclosed SAR on related pyridine urea kinase inhibitors demonstrates that a 3-pyridyl attachment can confer selectivity for p38α over JNK2, whereas the 2-pyridyl analog shows the opposite selectivity profile [1]. The 3-pyridyl regioisomer thus represents a distinct chemical tool with potentially divergent kinase inhibition profiles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Predicted Physicochemical Property Differentiation: logP and Topological Polar Surface Area

Computational predictions indicate that CAS 894018-32-7 has a cLogP of 1.64 and a topological polar surface area (tPSA) of 75.18 Ų [1], whereas the 2-pyridyl regioisomer (CAS 894018-25-8) is predicted to have a cLogP of 1.48 and tPSA of 71.50 Ų [2]. The difference in cLogP (~0.16 log units) and tPSA (~3.7 Ų) reflects altered intramolecular hydrogen-bonding capacity between the urea NH and the pyridine nitrogen. These differences, though numerically modest, lie within ranges known to affect passive membrane permeability and solubility in congeneric series [3].

ADME Prediction Physicochemical Profiling Drug-likeness

Target Class-Level Inference: FPRL1 Agonist and Angiogenesis Inhibitor Scaffold Priority

CAS 894018-32-7 falls within the generic Markush structures of patents claiming pyrrolidinyl urea derivatives as FPRL1 agonists [1] and angiogenesis inhibitors [2]. The 3-pyridyl urea motif is explicitly represented in the FPRL1 agonist patent's preferred embodiments, where related 3-pyridyl urea analogs demonstrated EC₅₀ values <1 µM in FPRL1 calcium mobilization assays [1]. In contrast, the 2-pyridyl regioisomer is not prominently exemplified in these patent families, suggesting preferential intellectual property coverage for the 3-pyridyl orientation. This class-level evidence indicates that the 3-pyridyl regioisomer, rather than the 2-pyridyl analog, aligns with the pharmacophore hypothesis for FPRL1 agonism.

G Protein-Coupled Receptor (GPCR) Inflammation Angiogenesis

Validated Application Scenarios for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-32-7)


FPRL1 Agonist Screening and Inflammatory Disease Pharmacology

CAS 894018-32-7 is situated within the patent-claimed chemical space for FPRL1 (ALXR/FPR2) agonists [1]. The 3-pyridyl urea motif matches the pharmacophore described for potent FPRL1 activation. Researchers studying resolution of inflammation, neutrophil chemotaxis inhibition, or FPRL1-mediated signaling should procure this specific regioisomer to align with the patent-validated structure-activity relationships. The 2-pyridyl analog (CAS 894018-25-8) is not supported by the same patent exemplification and may exhibit reduced or absent FPRL1 agonist activity.

Kinase Selectivity Profiling: p38α vs. JNK2 Discrimination

Based on evidence from structurally related pyridine urea kinase inhibitors, the 3-pyridyl substitution pattern can favor p38α binding over JNK2 [1]. CAS 894018-32-7 serves as a chemical probe for investigating pyridine regioisomer-dependent kinase selectivity. In side-by-side biochemical panels with the 2-pyridyl regioisomer, the differential inhibition profiles can inform hinge-binding pharmacophore models for the pyrrolidinyl urea class .

Angiogenesis Inhibition and Anti-Tumor Mechanism Studies

Pyrrolidinyl ureas are claimed as angiogenesis inhibitors in the Abbott Laboratories patent family [1]. CAS 894018-32-7, containing both the 4-fluorophenyl and 3-pyridyl substituents, represents a scaffold-consistent entry point for exploring anti-angiogenic mechanisms in endothelial cell tube formation, migration, and proliferation assays. Its procurement, rather than that of a des-pyridinyl or regioisomeric analog, ensures compatibility with the patented pharmacophore.

Physicochemical Benchmarking in Cellular Permeability SAR Studies

The subtle but measurable differences in cLogP (Δ = +0.16) and tPSA (Δ = +3.68 Ų) between the 3-pyridyl and 2-pyridyl regioisomers [1] make CAS 894018-32-7 a valuable comparator in cellular permeability SAR campaigns. When paired with the 2-pyridyl isomer in parallel PAMPA or Caco-2 assays, the distinct regioisomer-dependent permeability outcomes can illuminate the role of intramolecular hydrogen bonding in governing passive diffusion within this chemotype.

Quote Request

Request a Quote for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.